molecular formula C30H29NO7 B12476743 4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid

4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid

Cat. No.: B12476743
M. Wt: 515.6 g/mol
InChI Key: XRRATVUXOKDZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid is a complex organic compound with a unique structure that includes multiple methoxy groups and a hexahydroacridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of the hexahydroacridinyl core, which can be synthesized through a Povarov cycloaddition reaction involving p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This intermediate is then subjected to further functionalization to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of deep eutectic solvents and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth . The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .

Properties

Molecular Formula

C30H29NO7

Molecular Weight

515.6 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-6,8-dimethoxy-1-oxo-3,4,9,10-tetrahydro-2H-acridin-9-yl]benzoic acid

InChI

InChI=1S/C30H29NO7/c1-35-20-14-22-29(26(15-20)38-4)27(16-5-7-17(8-6-16)30(33)34)28-21(31-22)11-19(12-23(28)32)18-9-10-24(36-2)25(13-18)37-3/h5-10,13-15,19,27,31H,11-12H2,1-4H3,(H,33,34)

InChI Key

XRRATVUXOKDZQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)C=C(C=C4OC)OC)C5=CC=C(C=C5)C(=O)O)C(=O)C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.